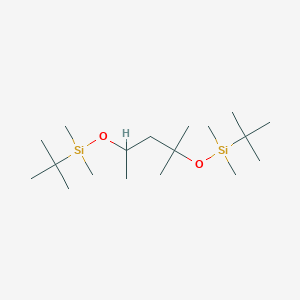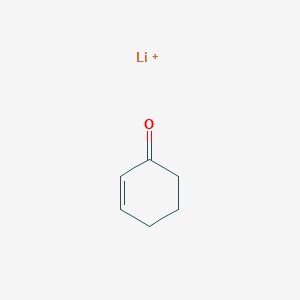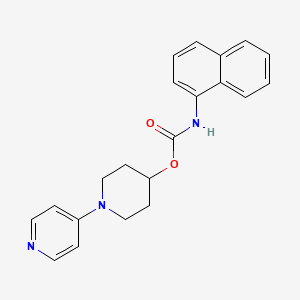![molecular formula C13H24O B15163873 5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene CAS No. 193080-09-0](/img/structure/B15163873.png)
5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene is an organic compound characterized by its unique structure, which includes a but-3-en-1-yl group attached to an oxygen atom, and a dimethylhept-1-ene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 6,6-dimethylhept-1-ene with but-3-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-en-1-yl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium halides or amines in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 6-({3-[(1E)-but-1-en-1-yl]-7-hydroxy-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a but-3-en-1-yl group with a dimethylhept-1-ene backbone sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications.
Propriétés
Numéro CAS |
193080-09-0 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
5-but-3-enoxy-6,6-dimethylhept-1-ene |
InChI |
InChI=1S/C13H24O/c1-6-8-10-12(13(3,4)5)14-11-9-7-2/h6-7,12H,1-2,8-11H2,3-5H3 |
Clé InChI |
JAAVBTXUKDZFJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CCC=C)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


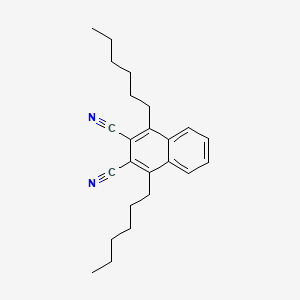
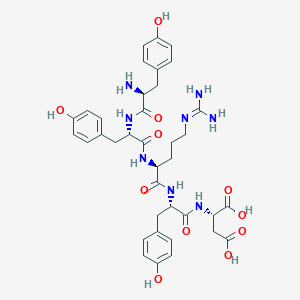
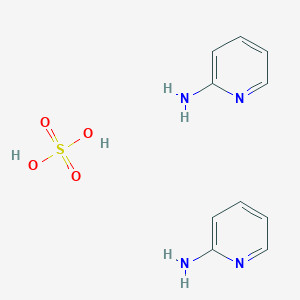
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
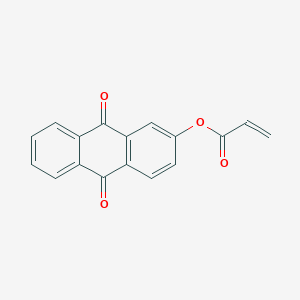
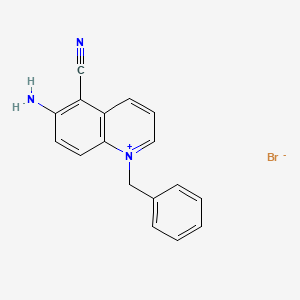
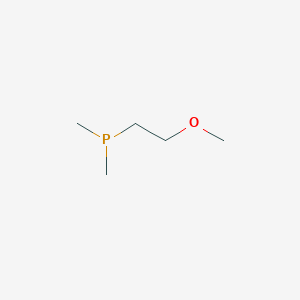
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
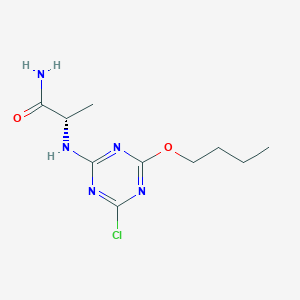
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
